molecular formula C26H21Cl2F2N3O4S B6092743 (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

Cat. No.: B6092743
M. Wt: 580.4 g/mol
InChI Key: LANGQKRGGFYSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with multiple functional groups, including chlorodifluoromethoxy, chlorophenyl, methoxyphenyl, and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.

    4-Chloroamphetamine: A psychoactive compound with a related structure.

Uniqueness

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its combination of functional groups and the presence of a thiazinane ring

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(4-chlorophenyl)imino-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazinane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2F2N3O4S/c1-36-20-10-2-16(3-11-20)15-33-23(34)14-22(38-25(33)32-19-6-4-17(27)5-7-19)24(35)31-18-8-12-21(13-9-18)37-26(28,29)30/h2-13,22H,14-15H2,1H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANGQKRGGFYSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl2F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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